2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

Übersicht

Beschreibung

The compound "2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride" is a chemical derivative of the 1,4-benzodioxine family. This class of compounds is known for its potential therapeutic applications and is often a key intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related dihydroquinoline and dihydrobenzo[b]azepine derivatives has been achieved through an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction . This method is notable for its environmental friendliness and cost-effectiveness, utilizing iron(III) chloride as a catalyst under mild conditions. The process has been applied to a range of substrates, yielding products in good to excellent yields. Additionally, a one-pot synthesis method for 3-acyl quinolines has been developed using a similar approach .

Another synthesis route for related compounds involves a three-component reaction catalyzed by Cu(OAc)2, which combines o-aminophenols, acyl chlorides, and 1,2-dichloroethane to produce 3,4-dihydro-1,4-benzoxazines . This method allows for N-acylation, C-Cl bond amidation, and etherification in a single operation, leading to structurally diverse products.

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is not directly discussed in the provided papers. However, the structure of related benzodioxin derivatives has been explored. For instance, 1,4-benzodioxin-2-carboxylic esters or carboxamides have been shown to react with nucleophilic amines to yield 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives under basic conditions .

Chemical Reactions Analysis

The reactivity of related benzodioxin compounds has been demonstrated in the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid . The carbonyl chloride derivative of this acid was reacted with N,N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters, which were then isolated as hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride are not explicitly detailed in the provided papers. However, the protection of carbonyl compounds as 1,5-dihydro-2,4-benzodithiepines using anhydrous iron(III) chloride dispersed on silica gel has been described as a mild and efficient procedure, suggesting that the benzodioxine derivatives can be manipulated under controlled conditions to yield stable protected forms .

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry

- Application : 2,3-Dihydro-1,4-Benzodioxine derivatives are used to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .

- Method : The configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine is assigned by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .

- Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties .

2. Enantioselective Synthesis

- Application : 2,3-Dihydro-1,4-Benzodioxine derivatives are used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes .

- Method : The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .

- Results : Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .

3. Anticancer Agents

4. Spiroannulation

- Application : Rhodium (III)-catalyzed -spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones .

- Results : The synthesis results in good yields with high regioselectivity .

5. Antiplatelet Activity

- Application : 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives are used for their potent in vitro antiplatelet activity .

- Results : The isomers 36 and 37 with the chemotype of phenoxyl methylene substituted on the 2,3-dihydro-1,4-dioxine ring exhibited potent in vitro antiplatelet activity (IC50 = 26.13 nM for 36 and 14.26 nM for 37) and significantly improved metabolic stability in human liver microsomes (T1/2 = 97.6 min for 36 and 11.1 min for BMS-986120) .

6. Poly(ADP-ribose) Polymerase 1 Inhibitors

- Application : 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives are synthesized as inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1), a widely explored anticancer drug target that plays a crucial role in the repair process of single-strand DNA breaks .

7. Asymmetric Hydrogenation

- Application : 2,3-Dihydro-1,4-Benzodioxine derivatives are used in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .

- Method : The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir(cod)Cl] 2 /BIDIME-dimer .

- Results : DFT calculations reveal that the selectivity of the process is controlled by the protonation step; and coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .

8. Synthesis of Analogs

- Application : 2,3-Dihydro-1,4-Benzodioxine derivatives are used to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .

- Method : The configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine is assigned by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .

- Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

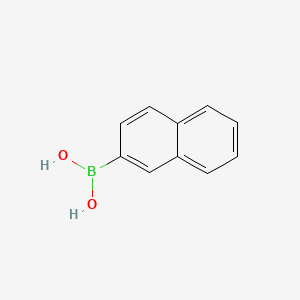

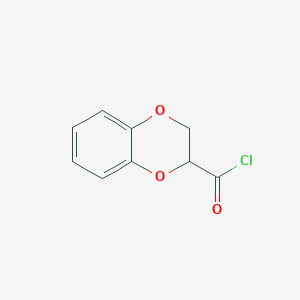

2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCGTFBXZKCPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957892 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride | |

CAS RN |

3663-81-8 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3663-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.